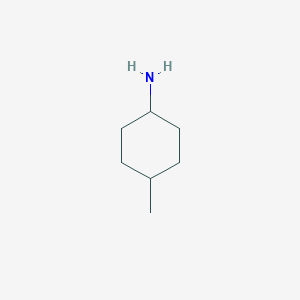

4-Methylcyclohexylamine

Übersicht

Beschreibung

trans-4-Methylcyclohexanamin: ist eine organische Verbindung mit der Summenformel C7H15N . Es ist eine farblose bis hellgelbe Flüssigkeit, die in DMSO und Methanol leicht löslich ist . Diese Verbindung wird als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika und Feinchemikalien verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen:

Isomerisierung von Schiff'schen Basen: Eine Methode beinhaltet die Isomerisierung einer Schiff'schen Base unter Verwendung einer starken Base in Lösungsmitteln wie aliphatischen Ethern oder cyclischen Ethern.

Umlagerungsreaktion: Eine andere Methode verwendet trans-4-Methylcyclohexancarbonsäure als Ausgangsmaterial.

Industrielle Produktionsmethoden: Die industrielle Produktion von trans-4-Methylcyclohexanamin beinhaltet typischerweise die Umlagerungsreaktion aufgrund ihrer höheren Ausbeute und Eignung für die großtechnische Produktion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Schiff’s Base Isomerization: One method involves the isomerization of a Schiff’s base using a strong base in solvents like aliphatic ethers or cyclic ethers.

Rearrangement Reaction: Another method uses trans-4-Methylcyclohexanecarboxylic acid as a raw material.

Industrial Production Methods: The industrial production of trans-4-Methylcyclohexanamine typically involves the rearrangement reaction due to its higher yield and suitability for large-scale production .

Analyse Chemischer Reaktionen

Acid-Base Reactions and Salt Formation

4-MCHA readily undergoes neutralization with inorganic or organic acids to form stable ammonium salts. This exothermic reaction is foundational for pharmaceutical intermediate synthesis:

Key Data :

- Reacts exothermically with HCl, H₂SO₄, or H₃PO₄ to yield salts (e.g., hydrochloride, sulfate) .

- Salts like trans-4-methylcyclohexylamine hydrochloride (CAS 33483-65-7) are critical precursors for isocyanate synthesis .

Epoxy-Amine Curing Reactions

4-MCHA acts as a curing agent for epoxy resins, forming crosslinked networks. Kinetic studies show no acceleration by Lewis acids (e.g., triethylborate), unlike other amines:

- Reaction : Epoxide ring-opening with 4-MCHA’s primary amine group .

- Key Finding : First-order kinetics with autocatalytic behavior due to β-amino alcohol intermediates .

Decomposition and Stability

- Thermal Decomposition : Releases toxic ammonia (NH₃) and nitrogen oxides (NOₓ) above 149°C .

- Air Exposure : Slow decomposition in humid air, forming NH₃ .

Reactivity with Electrophiles

4-MCHA participates in nucleophilic substitutions and condensations:

- Isocyanate Formation : Reacts with triphosgene to yield trans-1-isocyanato-4-methylcyclohexane (key intermediate for antidiabetic drugs) .

- Schiff Base Synthesis : Condenses with carbonyl compounds (e.g., ketones) to form imines .

Hazardous Incompatibilities

4-MCHA exhibits high reactivity with:

- Strong Oxidizers : Risk of combustion (e.g., peroxides, halogens) .

- Reducing Agents : Generates flammable H₂ gas (e.g., NaBH₄, LiAlH₄) .

- Acid Chlorides/Anhydrides : Exothermic salt formation .

Stereochemical Influence on Reactivity

The cis and trans isomers display divergent reactivity:

- cis-4-MCHA : Higher polarity favors faster epoxy curing .

- trans-4-MCHA : Preferred for isocyanate synthesis due to steric accessibility .

Isomer Separation : Achieved via fractional crystallization (e.g., isopropanol/acetone, 15°C) .

Wissenschaftliche Forschungsanwendungen

Insecticidal Agents

Recent studies have shown that derivatives of matrine, a natural insecticide, can be synthesized using 4-methylcyclohexylamine as a key component. These derivatives demonstrated improved insecticidal activities against pests such as Lipaphis erysimi and Mulberry Root-Knot Nematode. For instance, compounds derived from matrine exhibited corrected mortality rates of 83.3% and 89.7% against L. erysimi, significantly higher than matrine itself .

Table 1: Insecticidal Activity of Matrines Derived from this compound

| Compound | Corrected Mortality (%) | Target Pest |

|---|---|---|

| Compound 2 | 83.3 | Lipaphis erysimi |

| Compound 4 | 89.7 | Lipaphis erysimi |

| Compound 2 | 88 | Mulberry Root-Knot Nematode |

| Compound 4 | 80 | Mulberry Root-Knot Nematode |

These findings suggest that MCHA enhances the biological activity of matrine derivatives, paving the way for developing new agricultural pest control agents.

Drug Development

This compound has been explored in pharmaceutical research for its potential as an active pharmaceutical ingredient (API). Its structural properties allow for modifications that can lead to the development of novel drugs with specific therapeutic effects. For example, research into nitric oxide-releasing matrine derivatives has indicated potential anticancer activities, suggesting that MCHA can play a role in designing cancer therapeutics .

Case Study: Nitric Oxide-Releasing Matrine Derivatives

A study synthesized nitric oxide-releasing derivatives of matrine using MCHA, which were evaluated for their anticancer properties. The results indicated promising anti-tumor activities, highlighting MCHA's versatility in drug design .

Ferroelectric Materials

Recent advancements have utilized this compound in the development of organic ferroelectric materials. Research indicates that MCHA can be incorporated into molecular structures to enhance ferroelectric properties, which are essential for applications in memory devices and sensors .

Table 2: Properties of Ferroelectric Materials Incorporating MCHA

| Material Type | Key Properties |

|---|---|

| Molecular Ferroelectrics | Enhanced polarization response |

| Smart Materials | Responsive to external stimuli |

These materials show promise for future electronic applications due to their tunable properties.

Wirkmechanismus

trans-4-Methylcyclohexanamine exerts its effects primarily through its role as an intermediate in the synthesis of enzyme inhibitors. It targets specific enzymes in the metabolic pathways of parasites like T. cruzi, thereby inhibiting their growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclohexylamin: Ähnlich in der Struktur, aber es fehlt die Methylgruppe an der 4-Position.

4-Methylcyclohexanol: Ähnlich, aber es enthält eine Hydroxylgruppe anstelle einer Aminogruppe.

4-Methylcyclohexanon: Es enthält eine Ketongruppe anstelle einer Aminogruppe.

Einzigartigkeit: : trans-4-Methylcyclohexanamin ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die es besonders effektiv als Zwischenprodukt bei der Synthese von Pharmazeutika wie Glimepirid macht .

Biologische Aktivität

4-Methylcyclohexylamine (MCHA) is an organic compound that has garnered attention due to its diverse biological activities and applications in pharmaceuticals. This article explores the biological activity of MCHA, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a cyclic amine with the molecular formula and a molecular weight of 113.20 g/mol. Its structure features a cyclohexane ring substituted with a methyl group and an amine group, which contributes to its reactivity and biological properties.

Synthesis Methods

MCHA can be synthesized through various methods, including:

- Hydrogenation of Nitro Compounds : A common method involves the hydrogenation of substituted nitrobenzene derivatives, yielding high yields of MCHA with significant selectivity for the trans-isomer .

- Rearrangement Reactions : Another method utilizes trans-4-methyl cyclohexanecarboxylic acid as a starting material, employing protonic acid as a catalyst to generate MCHA through isocyanate intermediates .

Pharmacological Applications

- Antidiabetic Agent : MCHA is a key intermediate in the synthesis of glimepiride, an antidiabetic drug used for managing type II diabetes. Its role as a precursor underscores its importance in pharmaceutical chemistry .

- Pain Management : Research indicates that MCHA may function as an inhibitor of metabotropic glutamate receptor 1 (mGluR1), which is involved in chronic pain pathways. This suggests potential applications in pain management therapies .

Toxicology

Despite its beneficial applications, MCHA has been noted for its toxicity upon skin absorption and can release harmful ammonia and nitrogen oxides when exposed to fire . Safety data must be considered when handling this compound in laboratory and industrial settings.

Case Studies and Research Findings

Several studies have highlighted the biological effects and therapeutic potential of MCHA:

- Study on Antidiabetic Effects : A clinical study demonstrated that glimepiride, synthesized from MCHA, effectively lowers blood glucose levels in diabetic patients. The study emphasized the importance of MCHA in the drug's synthesis and its impact on glucose metabolism .

- Chronic Pain Studies : Research involving animal models has shown that compounds derived from MCHA can modulate pain responses by interacting with glutamate receptors, indicating a pathway for developing new analgesics .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVBYPXNKCPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064232, DTXSID801307354, DTXSID601309835 | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire. | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2523-56-0, 6321-23-9, 2523-55-9 | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6321-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 4-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006321239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexylamine, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanamine, 4-methyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HY7JNM5XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexylamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZE5FWV7EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.